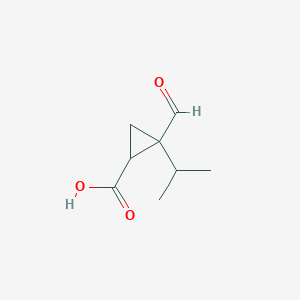![molecular formula C72H64N4O16Rh2 B13784627 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound that features a rhodium ion coordinated with a ligand derived from 1,3-dioxobenzo[de]isoquinolin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand The ligand can be synthesized through a multi-step process starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, altering the oxidation state of the rhodium.
Substitution: Ligand exchange reactions can occur, where the coordinated ligand is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a rhodium(III) species, while reduction could produce a rhodium(I) complex.
Applications De Recherche Scientifique
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying metal-ligand interactions in biological systems.
Medicine: Research into its medicinal properties could lead to new treatments for diseases, particularly those involving metal-based drugs.
Industry: Its catalytic properties make it valuable for industrial processes, such as the synthesis of fine chemicals and polymers.
Mécanisme D'action
The mechanism by which 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-benzoic acid
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)acetic acid
- Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)acetate
Uniqueness
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties and potential biological activity. This sets it apart from similar compounds that lack the metal center and therefore do not exhibit the same range of reactivity and applications.
Propriétés
Formule moléculaire |
C72H64N4O16Rh2 |
|---|---|
Poids moléculaire |
1447.1 g/mol |
Nom IUPAC |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
Clé InChI |
AXSCZKAJIQMFGF-UHFFFAOYSA-J |
SMILES canonique |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


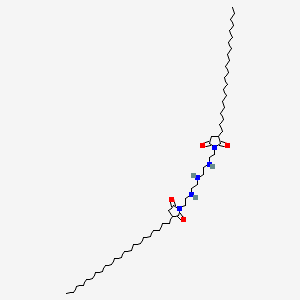
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
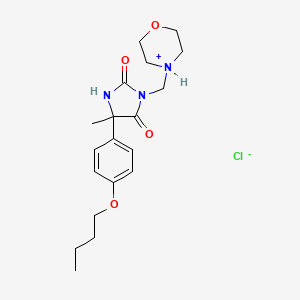
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
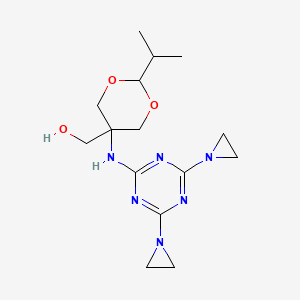

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
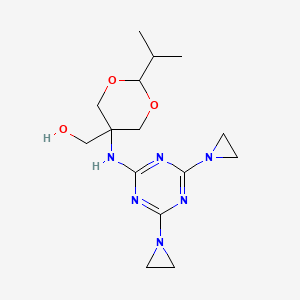

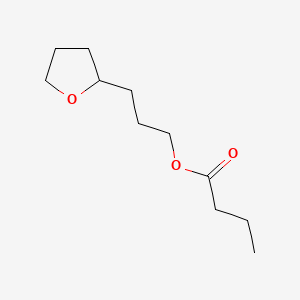
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

